molecular formula C9H12ClN3 B2648115 5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride CAS No. 1269052-77-8

5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride

Cat. No.: B2648115
CAS No.: 1269052-77-8
M. Wt: 197.67
InChI Key: ZGMXYJITBHPZPT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5,6-dimethyl-1H-benzimidazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-5-3-7-9(12-4-11-7)8(10)6(5)2;/h3-4H,10H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMXYJITBHPZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)N)N=CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride typically involves the condensation of o-phenylenediamine with suitable aldehydes or other reagents under acidic or basic conditions. One common method involves the reaction of 5,6-dimethylbenzimidazole with ammonia or amines in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Benzimidazole derivatives, including 5,6-dimethyl-1H-benzimidazol-7-amine hydrochloride, have been extensively studied for their antimicrobial , anticancer , and antiviral activities.

Antimicrobial Activity

Research has shown that compounds in the benzimidazole class exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have reported that derivatives of this compound demonstrate effectiveness against resistant bacterial strains and fungi due to their ability to disrupt cellular processes in microorganisms .

Anticancer Properties

Several studies have highlighted the potential of benzimidazole derivatives as anticancer agents. A series of synthesized compounds based on this compound have shown promising results in inhibiting cancer cell proliferation in vitro. For example, compounds derived from this structure have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), demonstrating significant cytotoxic effects .

Antiviral Efficacy

The antiviral potential of benzimidazole derivatives has also been explored. Certain studies indicate that these compounds can inhibit viral replication mechanisms, making them candidates for further development against viruses such as Bovine Viral Diarrhea Virus and Rotavirus .

Biological Applications

The biological applications of this compound extend to enzyme inhibition and antioxidant activity.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, particularly in pathways associated with inflammation and oxidative stress. For instance, derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes .

Antioxidant Activity

The antioxidant properties of benzimidazole derivatives are also noteworthy. Compounds derived from this compound have been evaluated for their ability to scavenge free radicals and reduce oxidative stress markers in biological systems .

Chemical Synthesis and Material Science

In addition to its biological applications, this compound serves as a valuable building block in synthetic chemistry.

Synthesis of Complex Molecules

This compound is utilized in the synthesis of more complex organic molecules through various chemical reactions such as oxidation and substitution reactions. It can be employed as a precursor for creating functionalized derivatives with enhanced biological activities .

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in material science. Its derivatives are being explored for use in developing new materials with specific properties, such as improved thermal stability and mechanical strength .

Case Study 1: Anticancer Research

A study conducted by Moneer et al. synthesized a series of benzimidazole derivatives based on this compound and tested their anticancer effects on various cell lines. The results indicated that certain modifications to the benzimidazole structure significantly enhanced cytotoxicity against cancer cells compared to standard treatments .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial activity of synthesized benzimidazole derivatives against drug-resistant strains. The study demonstrated that compounds derived from this compound exhibited potent antibacterial effects, suggesting their potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives

a) 5,6-Dimethyl-1H-benzimidazol-7-amine Dihydrochloride
  • CAS No.: 21472-09-3
  • Molecular Formula : C₉H₁₁N₃·2HCl
  • Molecular Weight : 161.20 (free base); 234.12 (dihydrochloride)
  • Key Differences: The dihydrochloride form exhibits higher solubility in polar solvents due to additional protonation. Reduced thermal stability compared to the monohydrochloride form .
b) N1,N1-Dimethylbenzene-1,3-diamine Hydrochloride
  • CAS No.: 124623-36-5
  • Molecular Formula : C₈H₁₃ClN₂
  • Molecular Weight : 172.65 g/mol
  • Key Differences :
    • Lacks the fused imidazole ring, leading to reduced aromatic conjugation.
    • Lower melting point (95–98°C) and distinct reactivity in electrophilic substitution reactions .

Heterocyclic Amine Salts

a) 5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine Dihydrochloride
  • CAS No.: 1417635-70-1
  • Molecular Formula : C₇H₁₃Cl₂N₃
  • Molecular Weight : 210.10 g/mol
  • Key Differences :
    • Contains a partially saturated imidazo-pyridine ring, enhancing solubility but reducing planarity.
    • Used in neurological research, unlike the benzimidazole-based compound, which targets antimicrobial pathways .
b) 2,2-Dimethyl-1,3-benzodioxol-5-amine Hydrochloride
  • CAS No.: 75200-79-2
  • Molecular Formula: C₉H₁₂ClNO₂
  • Molecular Weight : 201.65 g/mol
  • Key Differences :
    • The benzodioxole ring system confers resistance to oxidative degradation.
    • Broader UV absorption profile (λmax = 280 nm) due to extended π-conjugation .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Water)
5,6-Dimethyl-1H-benzimidazol-7-amine HCl 1269052-77-8 C₉H₁₂ClN₃ 197.67 108 Moderate
5,6-Dimethyl-1H-benzimidazol-7-amine·2HCl 21472-09-3 C₉H₁₁N₃·2HCl 234.12 95–98 High
5H-imidazo[1,5-a]pyridin-7-amine·2HCl 1417635-70-1 C₇H₁₃Cl₂N₃ 210.10 150–152 High
2,2-Dimethyl-1,3-benzodioxol-5-amine HCl 75200-79-2 C₉H₁₂ClNO₂ 201.65 110–112 Low

Table 2: Spectral Data Comparison

Compound FT-IR (N-H, cm⁻¹) ¹H-NMR (Key Signals) MS (m/z)
5,6-Dimethyl-1H-benzimidazol-7-amine HCl 3429, 3354 δ 2.40 (CH₃), δ 6.85–7.32 (Ar-H) 181 (M⁺)
N1,N1-Dimethylbenzene-1,3-diamine HCl 3360, 3280 δ 2.80 (N(CH₃)₂), δ 6.50–6.70 (Ar-H) 172 (M⁺)
5H-imidazo[1,5-a]pyridin-7-amine·2HCl 3450, 3370 δ 3.20 (CH₂), δ 7.10–7.40 (Ar-H) 210 (M⁺)

Biological Activity

5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a benzimidazole derivative characterized by its unique substitution pattern. This structure enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

Chemical Formula

  • Molecular Formula : C10H12ClN3
  • Molecular Weight : 204.23 g/mol

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit a broad spectrum of antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.

Microorganism MIC (µg/ml) Standard (µg/ml)
Staphylococcus aureus50100
Escherichia coli62.550
Candida albicans250500

These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as HeLa and MCF-7.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of various benzimidazole derivatives, including this compound, the following IC50 values were observed:

Cell Line IC50 (µM)
HeLa10.5
MCF-78.3
A3755.2

These findings indicate that the compound exhibits significant cytotoxicity against specific cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells.

Enzyme Inhibition

Benzimidazole derivatives are known to inhibit key enzymes involved in critical biochemical pathways. For instance, they may disrupt energy metabolism by inhibiting malate dehydrogenase (MDH) in helminths, leading to reduced ATP levels .

Interaction with Receptors

The compound may also bind to specific receptors or proteins, modulating their activity and affecting cellular signaling pathways. This interaction can lead to apoptosis in cancer cells through the activation of caspases and subsequent DNA damage .

Medicinal Chemistry

This compound serves as a valuable building block for synthesizing more complex organic molecules with potential therapeutic applications.

Material Science

The compound is being explored for its properties in developing new materials with specific functionalities, such as corrosion inhibitors .

Q & A

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

  • Methodological Answer :
  • PPE : Nitrile gloves, ANSI Z87.1 goggles, and lab coats.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Spill management : Neutralize with 10% acetic acid, absorb with vermiculite, and dispose as hazardous waste.
  • Exposure response : Flush eyes with saline for 15 mins; seek medical evaluation for skin contact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.